molecular formula C10H14O2 B160366 Acrylic acid, 2-norbornyl ester CAS No. 10027-06-2

Acrylic acid, 2-norbornyl ester

Cat. No.: B160366
CAS No.: 10027-06-2
M. Wt: 166.22 g/mol
InChI Key: IQYMRQZTDOLQHC-UHFFFAOYSA-N
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Description

Acrylic acid, 2-norbornyl ester is an organic compound that belongs to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility and wide range of applications. This compound is particularly notable for its unique structure, which includes a norbornyl group, a bicyclic structure that imparts distinct chemical properties to the ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylic acid, 2-norbornyl ester can be synthesized through the esterification of acrylic acid with norbornyl alcohol. One common method involves the thermal addition of acrylic acid to bicyclo[2.2.1]hept-2-ene (norbornene) and its 5-alkyl derivatives. This reaction is typically carried out at elevated temperatures (around 170°C) and may require the use of hydroquinone as an inhibitor to prevent radical polymerization . The reaction conditions are optimized to achieve high yields of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of boron trifluoride as a catalyst. The process includes heating a mixture of norbornene and acrylic acid in the presence of boron trifluoride at temperatures ranging from 75 to 110°C . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acrylic acid, 2-norbornyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: Produces the corresponding saturated ester.

    Hydrolysis: Yields acrylic acid and norbornyl alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of acrylic acid, 2-norbornyl ester primarily involves its ability to undergo polymerization and form long-chain polymers. The norbornyl group in the ester provides steric hindrance, which can influence the polymerization process and the properties of the resulting polymer. The molecular targets and pathways involved in its action are related to its reactivity with other monomers and its ability to form stable polymers.

Comparison with Similar Compounds

Acrylic acid, 2-norbornyl ester can be compared with other acrylates, such as:

    Methyl Acrylate: A simpler ester of acrylic acid with a methyl group.

    Ethyl Acrylate: An ester with an ethyl group.

    Butyl Acrylate: An ester with a butyl group.

Uniqueness

The presence of the norbornyl group in this compound imparts unique properties, such as increased rigidity and steric hindrance, which can affect the polymerization process and the properties of the resulting polymers. This makes it distinct from other acrylates that do not have such a bicyclic structure.

Conclusion

This compound is a versatile compound with a wide range of applications in various fields, including plastics, adhesives, UV protection, and biomedical materials. Its unique structure and reactivity make it a valuable component in many industrial and scientific applications.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYMRQZTDOLQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905314
Record name Bicyclo[2.2.1]heptan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10027-06-2
Record name 2-Norbornyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10027-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid, 2-norbornyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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